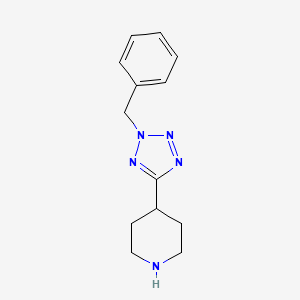

4-((2-Benzyl)tetrazol-5-yl)piperidine

Description

Properties

Molecular Formula |

C13H17N5 |

|---|---|

Molecular Weight |

243.31 g/mol |

IUPAC Name |

4-(2-benzyltetrazol-5-yl)piperidine |

InChI |

InChI=1S/C13H17N5/c1-2-4-11(5-3-1)10-18-16-13(15-17-18)12-6-8-14-9-7-12/h1-5,12,14H,6-10H2 |

InChI Key |

PBVSUZMFHGEOGH-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=NN(N=N2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Overview of Piperidine Derivatives

| Compound Name | Substituent on Piperidine | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| 4-((2-Benzyl)tetrazol-5-yl)piperidine | Benzyltetrazolyl | C₁₂H₁₅N₅ | 229.29 | Tetrazole, Benzyl |

| 4-Benzo[1,3]dioxol-5-ylmethyl-piperidine | Benzodioxolylmethyl | C₁₃H₁₇NO₂ | 219.28 | Benzodioxole |

| 4-(1H-Imidazol-4-ylmethyl)-piperidine | Imidazolylmethyl | C₉H₁₅N₃ | 165.24 | Imidazole |

Key Observations :

- Tetrazole vs. Benzodioxole/Imidazole: The tetrazole group in the target compound introduces significant acidity (pKa ~4.5) compared to the non-acidic benzodioxole and weakly acidic imidazole (pKa ~6.8) .

- Substituent Effects : The benzyl group enhances lipophilicity (predicted LogP ~2.5) compared to the more polar benzodioxole (LogP ~2.0) and imidazole (LogP ~1.2) derivatives, influencing membrane permeability and target binding .

Pharmacological and Physicochemical Properties

Table 2: Comparative Properties of Piperidine Derivatives

Key Findings :

Acidity and Solubility : The tetrazole’s strong acidity enhances solubility in basic environments but reduces it in physiological pH, whereas imidazole derivatives exhibit better aqueous solubility due to weaker acidity .

Biological Targets: The tetrazole moiety aligns with angiotensin II receptor antagonists (e.g., losartan analogs), suggesting antihypertensive applications . Benzodioxole derivatives are associated with CNS activity due to structural similarity to neurotransmitters like serotonin .

Q & A

Q. What are the common synthetic routes for preparing 4-((2-Benzyl)tetrazol-5-yl)piperidine, and what are the critical reaction conditions?

The synthesis typically involves cyclization or coupling reactions. For example:

- Tetrazole ring formation : A nitrile precursor can undergo [2+3] cycloaddition with sodium azide under acidic conditions.

- Piperidine functionalization : The benzyl group is introduced via alkylation or nucleophilic substitution at the tetrazole's 2-position. Reaction conditions such as anhydrous solvents (e.g., DMF or THF), temperatures (60–100°C), and catalysts (e.g., Pd for coupling reactions) are critical for yield optimization .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is often required to isolate the product with >95% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

Key analytical methods include:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine protons at δ 2.5–3.5 ppm) .

- HPLC : Retention time and peak symmetry assess purity (>98% is typical for research-grade material) .

- Mass spectrometry : HRMS validates the molecular ion ([M+H] expected at m/z ~284.2 for CHN) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound analogs be resolved?

Contradictions often arise from variations in:

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), buffer pH, or incubation time can alter activity. Standardize protocols using guidelines from PubChem or peer-reviewed methodologies .

- Compound purity : Impurities from incomplete purification (e.g., residual solvents) may skew results. Validate purity via orthogonal methods (HPLC + NMR) before biological testing .

- Structural analogs : Subtle changes (e.g., substitution at the tetrazole’s 1- vs. 2-position) can drastically alter binding affinity. Use computational docking (e.g., AutoDock Vina) to predict interactions with target proteins .

Q. What strategies optimize the reaction yield of this compound derivatives in multi-step syntheses?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps, while toluene minimizes side reactions in cyclization .

- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)) improve coupling efficiency in benzyl group introduction. Test ligands (e.g., XPhos) to reduce catalyst loading .

- Temperature control : Lower temperatures (0–25°C) suppress byproduct formation in sensitive steps (e.g., tetrazole ring closure) .

Q. How can researchers design experiments to elucidate the interaction of this compound with biological targets?

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., GPCRs) using immobilized protein and compound concentrations (1 nM–10 µM) .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, K) to assess binding affinity and stoichiometry .

- Mutagenesis studies : Replace key residues (e.g., Ser in a target enzyme) to identify critical interaction sites .

Methodological Guidance

Q. What computational tools are recommended for modeling the pharmacokinetic (ADME) properties of this compound?

- SwissADME : Predict bioavailability, LogP, and blood-brain barrier penetration based on structural descriptors .

- Molinspiration : Calculate topological polar surface area (TPSA) to assess membrane permeability (TPSA <60 Å is ideal for CNS penetration) .

- MD simulations : Use GROMACS to simulate binding stability over 100 ns trajectories .

Q. How should researchers address solubility challenges during in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.